1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid
Overview
Description
1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding in Proton-Transfer Compounds
The study by Smith and Wermuth (2010) explores the hydrogen bonding in anhydrous 1:1 proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids. This research highlights the significance of hydrogen bonding in forming complex structures with potential applications in molecular assembly and demonstrating the utility of piperidine compounds in facilitating these interactions. The detailed analysis of hydrogen bonding patterns provides insights into the structural organization and potential functionalities of these compounds (Smith & Wermuth, 2010).
Analgesic Activity of Aromatic Carboxylic Esters
Waters (1978) investigates the analgesic activity of aromatic carboxylic esters of 1-methyl-4-piperidinol, including the exploration of 3,4-dimethoxybenzoates of isomeric piperidinols. The research identifies specific derivatives displaying significant analgesic properties, contributing to the understanding of the structural features essential for receptor binding and potential therapeutic applications of these compounds (Waters, 1978).
Biochemical Study of 3β-Acyloxytropan-3α-carboxylic Acid Hydrochlorides
The work by Burgos et al. (1992) on the synthesis and biochemical study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides provides a foundation for understanding the conformational and biochemical properties of these compounds. The inhibitory ability of these compounds on 3H-GABA binding to synaptosomal brain membranes offers potential insights into their application in neurological research and therapy (Burgos et al., 1992).
Anti-Inflammatory and Analgesic Agents Derived from Visnaginone and Khellinone
Abu‐Hashem et al. (2020) synthesize and evaluate novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic activities. This study demonstrates the potential of these compounds in serving as COX inhibitors and highlights their therapeutic efficacy, suggesting avenues for future pharmacological applications (Abu‐Hashem et al., 2020).
Anticancer Activity of Piperidine-4-carboxylic Acid Ethyl Ester-Appended 1,3,4-Oxadiazole Hybrids
Rehman et al. (2018) focus on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Their findings suggest that these compounds have strong anticancer activities, emphasizing the importance of further studies to determine their therapeutic usefulness (Rehman et al., 2018).
Properties
IUPAC Name |
1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-7-11(8-13(9-12)21-2)14(17)16-5-3-10(4-6-16)15(18)19/h7-10H,3-6H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSVCSZFMLIHET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353826 | |
Record name | 1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352340-66-0 | |
Record name | 1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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